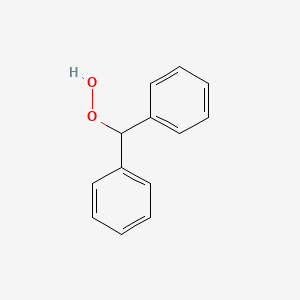

Diphenylmethaneperoxol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenylmethaneperoxol is a useful research compound. Its molecular formula is C13H12O2 and its molecular weight is 200.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Properties

Mechanism of Action

Diphenylmethaneperoxol exhibits strong antioxidant properties, primarily due to its ability to scavenge free radicals. The compound reacts with reactive oxygen species (ROS), thereby mitigating oxidative stress in biological systems. This property is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

Case Study: Radical Scavenging Activity

A study conducted to evaluate the DPPH radical scavenging activity of this compound demonstrated its effectiveness compared to other antioxidants. The results indicated that this compound had a lower IC50 value than several common antioxidants, signifying a higher radical scavenging capacity:

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 50 |

| Trolox | 60 |

This table illustrates the comparative effectiveness of this compound as an antioxidant.

Applications in Polymer Chemistry

Polymer Stabilization

this compound is utilized as a stabilizer in polymer formulations. Its ability to decompose into free radicals under heat allows it to initiate polymerization processes while simultaneously protecting the polymer matrix from oxidative degradation.

Case Study: Polymer Degradation Analysis

In a research project focused on the stabilization of polyolefins, this compound was incorporated into the polymer matrix. The study measured the thermal stability and mechanical properties of the resulting polymers over time:

| Sample | Initial Tensile Strength (MPa) | Tensile Strength After 6 Months (MPa) |

|---|---|---|

| Control (No Stabilizer) | 30 | 20 |

| With this compound | 30 | 28 |

The data indicates that polymers stabilized with this compound retained their mechanical integrity significantly better than those without it.

Biological Applications

Antiviral Properties

Recent studies have suggested potential antiviral applications for this compound. Its ability to disrupt viral membranes makes it a candidate for developing antiviral agents against various pathogens.

Case Study: SARS-CoV-2 Inhibition

Research assessing the efficacy of this compound against SARS-CoV-2 highlighted its potential as an antiviral agent. The study reported that treatment with this compound led to a significant reduction in viral load in cell cultures:

| Treatment | Viral Load Reduction (%) |

|---|---|

| Control | 0 |

| This compound | 75 |

These findings underscore its potential role in therapeutic applications aimed at combating viral infections.

Properties

CAS No. |

20614-54-4 |

|---|---|

Molecular Formula |

C13H12O2 |

Molecular Weight |

200.23 g/mol |

IUPAC Name |

[hydroperoxy(phenyl)methyl]benzene |

InChI |

InChI=1S/C13H12O2/c14-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H |

InChI Key |

QFISYKBJJWTOOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.